molecular formula C18H32O B14267719 3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol CAS No. 183617-75-6

3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol

Cat. No.: B14267719
CAS No.: 183617-75-6
M. Wt: 264.4 g/mol
InChI Key: YVMFAYXJFDQHGA-UHFFFAOYSA-N
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Description

3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol is a chemical compound with the molecular formula C15H26O. It is a type of alcohol that contains multiple double bonds, making it a triene. This compound is also known by other names such as farnesol, which is a naturally occurring sesquiterpene alcohol found in various essential oils .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol can be achieved through several methods. One common approach involves the use of isoprene units in a head-to-tail manner to form the triene structure. The reaction typically requires a catalyst and specific reaction conditions to ensure the correct formation of the double bonds .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale chemical reactors where the reaction conditions can be tightly controlled. The process may include steps such as distillation and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield farnesal or farnesone, while reduction can produce farnesol derivatives .

Scientific Research Applications

3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in cell signaling and as a pheromone in certain insects.

    Medicine: Research has shown potential antimicrobial and anti-inflammatory properties, making it a candidate for drug development.

    Industry: It is used in the formulation of fragrances and as an additive in cosmetics.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes and receptors, influencing various cellular processes. For example, it has been shown to inhibit the growth of certain bacteria by disrupting their cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol is unique due to its specific triene structure and the presence of a tert-butyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

183617-75-6

Molecular Formula

C18H32O

Molecular Weight

264.4 g/mol

IUPAC Name

3-tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol

InChI

InChI=1S/C18H32O/c1-15(2)9-7-10-16(3)11-8-12-17(13-14-19)18(4,5)6/h9,11,13,19H,7-8,10,12,14H2,1-6H3

InChI Key

YVMFAYXJFDQHGA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=CCO)C(C)(C)C)C)C

Origin of Product

United States

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